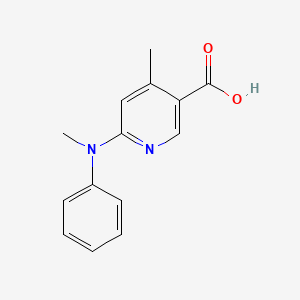

4-Methyl-6-(methyl(phenyl)amino)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

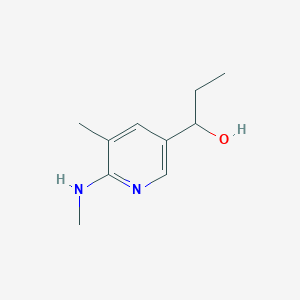

4-Methyl-6-(methyl(phenyl)amino)nicotinsäure ist ein Derivat der Nicotinsäure, einer Pyridincarbonsäure. Diese Verbindung zeichnet sich durch das Vorhandensein einer Methylgruppe in der 4-Position und einer Methyl(phenyl)aminogruppe in der 6-Position des Nicotinsäuregerüsts aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Methyl-6-(methyl(phenyl)amino)nicotinsäure kann durch mehrkomponentige Reaktionen unter Einbeziehung von Nicotinsäurederivaten erzielt werden. Eine übliche Methode beinhaltet die Kondensation von Ethyl-β-(morpholin-4-yl)crotonat mit Cyanothioacetamiden, gefolgt von einer regioselektiven Alkylierung mit Alkylhalogeniden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Ethanol als Lösungsmittel bei Raumtemperatur, gefolgt von der Behandlung mit Kaliumhydroxid in Dimethylformamid (DMF), um das gewünschte Produkt zu erzeugen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch verschiedene Reinigungstechniken wie Umkristallisation und Chromatographie beinhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Methyl-6-(methyl(phenyl)amino)nicotinsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Der aromatische Ring kann elektrophile und nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden üblicherweise verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den aromatischen Ring einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Es kann als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet werden.

Biologie: Die Verbindung könnte als biochemische Sonde für die Untersuchung von Enzym-Interaktionen und Stoffwechselwegen dienen.

Medizin: Die Forschung an ihren pharmakologischen Eigenschaften könnte zur Entwicklung neuer Therapeutika führen.

Industrie: Es könnte Anwendungen bei der Entwicklung neuer Materialien und chemischer Verfahren finden.

Wirkmechanismus

Der Wirkmechanismus von 4-Methyl-6-(methyl(phenyl)amino)nicotinsäure ist nicht gut dokumentiert. Ähnliche Verbindungen, wie z. B. Nicotinsäure, entfalten ihre Wirkung durch Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise wirkt Nicotinsäure auf den G-Protein-gekoppelten Rezeptor GPR109A, was zur Inhibition der Lipolyse im Fettgewebe führt . Weitere Forschung ist erforderlich, um die spezifischen molekularen Zielstrukturen und Signalwege, die für diese Verbindung beteiligt sind, zu klären.

Wirkmechanismus

The mechanism of action of 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid is not well-documented. similar compounds, such as nicotinic acid, exert their effects by interacting with specific molecular targets and pathways. For example, nicotinic acid acts on the G-protein-coupled receptor GPR109A, leading to the inhibition of lipolysis in adipose tissue . Further research is needed to elucidate the specific molecular targets and pathways involved for this compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nicotinsäure (Niacin): Eine bekannte Verbindung mit ähnlichen strukturellen Merkmalen, jedoch ohne die Methyl(phenyl)aminogruppe.

Isonicotinsäure: Eine weitere Pyridincarbonsäure mit der Carboxylgruppe in der 4-Position.

Picolinsäure: Eine Pyridincarbonsäure mit der Carboxylgruppe in der 2-Position.

Einzigartigkeit

4-Methyl-6-(methyl(phenyl)amino)nicotinsäure ist aufgrund des Vorhandenseins sowohl einer Methylgruppe als auch einer Methyl(phenyl)aminogruppe am Nicotinsäuregerüst einzigartig. Dieses einzigartige Substitutionsschema kann im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C14H14N2O2 |

|---|---|

Molekulargewicht |

242.27 g/mol |

IUPAC-Name |

4-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H14N2O2/c1-10-8-13(15-9-12(10)14(17)18)16(2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18) |

InChI-Schlüssel |

AYUSSRISLCENHA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1C(=O)O)N(C)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11810381.png)